1-methyl-4-(4-methylphenyl)-6-(2-phenylethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
1-METHYL-4-(4-METHYLPHENYL)-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE is a complex organic compound with a unique structure that combines pyrrolo and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-4-(4-METHYLPHENYL)-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the pyrrolo and pyrimidine rings. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pressure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 1-METHYL-4-(4-METHYLPHENYL)-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-METHYL-4-(4-METHYLPHENYL)-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-METHYL-4-(4-METHYLPHENYL)-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
- 1-METHYL-4-(4-METHYLPHENYL)-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE
- 1-METHYL-4-(4-METHYLPHENYL)-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE
Uniqueness: This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of pyrrolo and pyrimidine rings, along with various functional groups, makes it a versatile molecule for research and industrial applications .
Properties
Molecular Formula |
C22H23N3O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-methyl-4-(4-methylphenyl)-6-(2-phenylethyl)-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
InChI |
InChI=1S/C22H23N3O2/c1-15-8-10-17(11-9-15)20-19-18(24(2)22(27)23-20)14-25(21(19)26)13-12-16-6-4-3-5-7-16/h3-11,20H,12-14H2,1-2H3,(H,23,27) |
InChI Key |
UYVJIMTZLNXFMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCC4=CC=CC=C4)N(C(=O)N2)C |
Origin of Product |
United States |
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